![molecular formula C20H20N2O3S B4141371 2-{[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4141371.png)
2-{[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide
Overview
Description
2-{[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide, commonly known as Etizolam, is a thienodiazepine derivative that has been widely used in scientific research. It was first synthesized in Japan in the 1980s and has since gained popularity due to its unique pharmacological properties.
Mechanism of Action
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, which increases the affinity of GABA for the receptor and enhances its inhibitory effects. This results in a reduction in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
Etizolam has been shown to produce a range of biochemical and physiological effects, including muscle relaxation, anticonvulsant activity, and amnesic effects. It has also been shown to have a low potential for abuse and dependence compared to other benzodiazepines.
Advantages and Limitations for Lab Experiments
Etizolam has several advantages over other benzodiazepines in laboratory experiments, including its high potency and selectivity for the GABA-A receptor. However, its short half-life and rapid metabolism can make it difficult to maintain stable concentrations in vivo.
Future Directions
There are several future directions for research on Etizolam, including its potential use in the treatment of other neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to explore its effects on different subtypes of the GABA-A receptor and its potential interactions with other neurotransmitter systems.
In conclusion, Etizolam is a promising compound for scientific research due to its unique pharmacological properties and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and explore its potential in the treatment of various neurological disorders.
Scientific Research Applications
Etizolam has been extensively studied in the field of neuroscience due to its ability to enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This has led to its use in the treatment of various psychiatric disorders, including anxiety, depression, and insomnia.
properties
IUPAC Name |
2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-14-8-10-16(11-9-14)22-19(24)12-17(20(22)25)26-13-18(23)21-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFIDXDZRFAOSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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